molecular formula C22H21FN4O3S B2547603 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-20-5

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Katalognummer: B2547603
CAS-Nummer: 1251605-20-5
Molekulargewicht: 440.49
InChI-Schlüssel: ULHFYQFSGUMRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core substituted with a sulfonamide group. Key structural features include:

  • N-(3-fluorophenyl) and N-(4-methoxyphenyl)methyl groups: The fluorine atom at the meta-position of the phenyl ring may influence electronic interactions with biological targets, while the 4-methoxy group contributes to solubility via hydrogen bonding .
  • Sulfonamide moiety: A critical pharmacophore for binding to enzymes like falcipain-2 in antimalarial applications .

Eigenschaften

IUPAC Name

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(18-6-4-5-17(23)13-18)14-16-7-9-19(30-2)10-8-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHFYQFSGUMRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolo-pyridine class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimalarial agent and other therapeutic applications based on recent studies.

Chemical Structure

The structure of the compound can be represented as follows:

C18H19FN4O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_2\text{S}

This structure features a triazole ring fused with a pyridine and a sulfonamide group, which are key components contributing to its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. A series of compounds including 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide were synthesized and screened for their activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Studies

In vitro evaluations revealed that this compound exhibited significant antimalarial activity with an IC50 value of 2.24 μM , indicating potent inhibitory effects on the growth of Plasmodium falciparum . This activity was comparable to other compounds in the same series, suggesting that modifications in the triazolo-pyridine scaffold can lead to enhanced efficacy.

The mechanism by which this compound exerts its antimalarial effects is believed to involve inhibition of specific enzymes critical for the survival and replication of the malaria parasite. Molecular docking studies suggest that it interacts effectively with falcipain-2, a cysteine protease essential for hemoglobin degradation in Plasmodium .

Broader Biological Activities

Beyond its antimalarial properties, compounds within the triazolo-pyridine class have shown a range of biological activities:

  • Antibacterial : Some derivatives have demonstrated activity against various bacterial strains.
  • Antifungal : Similar compounds have been noted for their antifungal properties.
  • Anti-inflammatory and Analgesic : The sulfonamide group is known for its anti-inflammatory effects.
  • Anticancer : Preliminary studies indicate potential cytotoxicity against cancer cell lines .

Study 1: Antimalarial Screening

In a study focused on synthesizing new triazolo-pyridine derivatives, researchers identified several compounds with promising antimalarial activity. Among them, 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stood out due to its low IC50 value and favorable interaction profile with target enzymes .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted to understand how variations in substituents affect biological activity. Modifications in the fluorine and methoxy groups were systematically evaluated to optimize potency against Plasmodium falciparum and other pathogens .

Vergleich Mit ähnlichen Verbindungen

Analog 1: 3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Key Differences :

  • Fluorine substitution at the para-position of the phenyl ring instead of meta.
    Properties :
Parameter Target Compound Analog 1
Molecular Formula C22H21FN4O3S C22H21FN4O3S
Molecular Weight 440.5 g/mol 440.5 g/mol
logP ~3.5 3.4867
H-Bond Acceptors 7 7
Polar Surface Area ~61.8 Ų 61.815 Ų

Implications :

  • The para-fluorine in Analog 1 may alter steric and electronic interactions with target proteins compared to the meta-substitution in the target compound. This positional isomerism could impact binding affinity or metabolic stability .

Analog 2: 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Key Differences :

  • Substitution of the N-(3-fluorophenyl) group with a 3-fluorobenzyl group.
    Activity :
  • Demonstrated antimalarial activity (IC50 = 2.24 µM) against Plasmodium falciparum via falcipain-2 inhibition .
    Implications :
  • The target compound’s phenyl group could offer rigidity, affecting potency or selectivity.

Analog 3: 2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Key Differences :

  • Triazolo[4,3-b]pyridazine core instead of triazolo[4,3-a]pyridine.
  • Sulfanyl-acetamide substituent instead of sulfonamide.
    Implications :
  • The acetamide group may decrease hydrogen-bonding capacity compared to sulfonamides, reducing target affinity .

Analog 4: 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Key Differences :

  • Triazolo[4,3-b]pyridazine core with methyl and ethoxyphenyl substituents.
    Implications :
  • The ethoxyphenyl group increases hydrophobicity (logP >4), which may compromise solubility. The absence of a sulfonamide moiety limits its applicability in enzyme inhibition .

Structural-Activity Relationship (SAR) Analysis

  • Core Modifications : Triazolo[4,3-a]pyridine derivatives generally exhibit higher antimalarial activity than pyridazine analogs due to optimized π-π stacking with enzyme active sites .
  • Substituent Effects :
    • Fluorine Position : Meta-substitution (target compound) may enhance steric complementarity with hydrophobic pockets compared to para-substitution (Analog 1).
    • Sulfonamide vs. Acetamide : Sulfonamides show superior binding to proteases like falcipain-2 due to stronger hydrogen-bonding interactions .
  • Lipophilicity : Compounds with logP ~3.5 (e.g., target compound, Analog 1) balance membrane permeability and solubility, whereas higher logP values (e.g., Analog 4) risk poor bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.